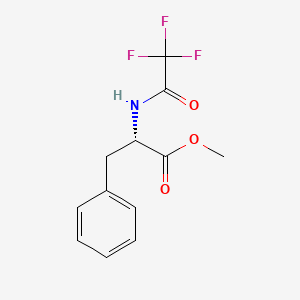

L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester

Description

Historical Context and Development

The development of this compound emerged from the broader evolution of amino acid protection strategies in peptide chemistry. The introduction of trifluoroacetyl protecting groups represented a significant advancement in selective amino acid modification, offering superior stability compared to traditional acetyl derivatives. Historical literature demonstrates that the trifluoroacetyl group was first systematically applied to amino acid protection in the mid-20th century, coinciding with advances in organofluorine chemistry. The compound's development paralleled the growing recognition of phenylalanine derivatives as essential building blocks in pharmaceutical research. Early synthetic methodologies focused on achieving selective modification of the amino group while preserving the integrity of the carboxyl functionality through esterification.

Research conducted in the 1970s and 1980s established fundamental protocols for the preparation of N-trifluoroacetyl amino acid esters, with particular emphasis on maintaining optical purity during synthetic transformations. The development of this specific derivative was further advanced through the application of enzymatic resolution techniques, which enabled the separation of racemic mixtures with high efficiency. These methodological advances contributed significantly to the compound's adoption in both academic research and industrial applications. The historical progression of synthesis techniques demonstrates a clear evolution from basic protection strategies to sophisticated, selective modification approaches that preserve stereochemical integrity.

Significance in Chemical Research

This compound occupies a central position in contemporary chemical research due to its exceptional versatility as a synthetic intermediate. The compound serves as a fundamental building block in peptide synthesis, where the trifluoroacetyl group provides enhanced protection against hydrolytic degradation while maintaining compatibility with standard coupling reactions. Research investigations have consistently demonstrated that trifluoroacetyl-protected amino acids exhibit superior stability under acidic conditions compared to their acetyl counterparts, making them particularly valuable in complex synthetic sequences. The methylester functionality facilitates purification through conventional chromatographic techniques and enhances solubility in organic solvents commonly employed in peptide synthesis.

Contemporary research applications extend beyond traditional peptide chemistry to encompass the development of novel pharmaceutical intermediates and bioactive compounds. The compound's utility in gas chromatographic analysis has been extensively documented, with studies demonstrating its suitability for quantitative amino acid analysis in complex biological matrices. Advanced synthetic methodologies have employed this derivative in the preparation of α-halovinyl amino acids through innovative selenide-mediated transformations. These applications highlight the compound's role as a versatile platform for structural modification and functional group manipulation.

The significance of this compound in chiral discrimination studies has been particularly noteworthy, with research demonstrating its utility in the development of enantioselective sensors and analytical methods. These investigations have contributed to fundamental understanding of molecular recognition processes and have informed the design of improved chiral separation techniques.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The compound is formally designated as methyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate, reflecting its stereochemical configuration and functional group arrangement. Alternative nomenclature systems recognize this compound as N-Trifluoroacetyl-L-phenylalanine methyl ester, emphasizing the protecting group and ester functionalities. The Chemical Abstracts Service has assigned the registry number 23635-30-5 to this compound, providing a unique identifier for database searches and regulatory documentation.

Classification systems categorize this derivative within the broader family of N-acyl amino acid esters, specifically as a member of the trifluoroacetyl-protected amino acid class. The compound's classification as an L-amino acid derivative indicates its natural stereochemical configuration, distinguishing it from synthetic D-isomers. Structural classification systems recognize the presence of three distinct functional domains: the aromatic phenylalanine side chain, the trifluoroacetyl amide linkage, and the methyl ester group. These classification schemes facilitate systematic organization of chemical databases and enable efficient retrieval of related compounds for comparative studies.

Structural Overview and Key Characteristics

The molecular architecture of this compound encompasses a sophisticated arrangement of functional groups that confer unique chemical properties and reactivity patterns. The compound possesses a molecular formula of C₁₂H₁₂F₃NO₃ with a molecular weight of 275.2238 atomic mass units, reflecting the incorporation of three fluorine atoms within the protecting group. The stereochemical configuration centers on the (S)-configuration at the α-carbon, maintaining the natural L-amino acid stereochemistry that is essential for biological activity and chiral recognition processes.

Structural analysis reveals three distinct functional domains that collectively determine the compound's chemical behavior. The benzyl side chain derived from phenylalanine provides aromatic character and influences both hydrophobic interactions and π-π stacking phenomena. The trifluoroacetyl protecting group exhibits strong electron-withdrawing properties due to the presence of three fluorine atoms, significantly altering the electronic environment of the adjacent amide nitrogen. This electronic modification enhances the stability of the amide bond while simultaneously increasing the acidity of adjacent hydrogen atoms.

The methyl ester functionality at the carboxyl terminus provides enhanced lipophilicity and facilitates purification through conventional organic extraction techniques. Structural studies have demonstrated that the compound adopts preferential conformations that minimize steric interactions between the bulky trifluoroacetyl group and the aromatic side chain. Advanced spectroscopic investigations have revealed characteristic nuclear magnetic resonance signatures that enable unambiguous structural identification and purity assessment.

The three-dimensional molecular geometry exhibits characteristic features that influence both chemical reactivity and intermolecular interactions. Computational studies have indicated that the trifluoroacetyl group adopts a planar configuration that maximizes orbital overlap with the nitrogen lone pair, resulting in enhanced amide resonance stabilization. The spatial arrangement of functional groups creates distinct hydrophobic and hydrophilic regions that govern solubility properties and phase behavior in mixed solvent systems. These structural characteristics collectively contribute to the compound's utility as a versatile synthetic intermediate and analytical standard in modern chemical research.

Properties

IUPAC Name |

methyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-19-10(17)9(16-11(18)12(13,14)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMGRJXIRUWDLX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of L-Phenylalanine

The initial step involves converting L-phenylalanine to its methyl ester hydrochloride. A widely adopted method employs thionyl chloride (SOCl) in methanol under controlled conditions:

-

Reaction Setup : L-Phenylalanine (78.8 mmol) is suspended in methanol (250 mL) and cooled to 0°C.

-

Reagent Addition : Thionyl chloride (138 mmol) is added dropwise to avoid excessive exothermicity.

-

Reaction Progress : The mixture is stirred overnight at room temperature, with completion monitored by thin-layer chromatography (TLC).

-

Workup : The solvent is removed under reduced pressure, and residual HCl is neutralized to yield L-phenylalanine methyl ester hydrochloride as a white solid.

This method achieves near-quantitative conversion due to thionyl chloride’s dual role as a catalyst and dehydrating agent, protonating the carboxyl group to facilitate nucleophilic attack by methanol.

Trifluoroacetylation of the Methyl Ester

The second step introduces the trifluoroacetyl group to the amine terminus. A patent-pending protocol for analogous tyrosine derivatives provides a transferable framework:

-

Solvent Selection : Tetrahydrofuran (THF) is used for its ability to dissolve both the methyl ester hydrochloride and trifluoroacetic anhydride (TFAA).

-

Base Addition : Pyridine (2.1 equiv) is added to scavenge HCl generated during the reaction, maintaining a non-acidic environment.

-

Acylation : TFAA (1.2 equiv) is added dropwise at 0–5°C, followed by refluxing until TLC confirms consumption of the starting material.

-

Purification : The mixture is concentrated, washed with water to remove excess TFAA and pyridine salts, and dried to yield the title compound as a white solid (92.2% yield, >99% purity).

Critical Parameters :

-

Temperature Control : Exothermic acylation necessitates slow reagent addition below 5°C to prevent racemization.

-

Stoichiometry : A slight excess of TFAA (1.2 equiv) ensures complete conversion without side reactions.

Alternative Methodologies and Optimization

Solvent and Base Variations

While THF and pyridine are standard, substituting THF with dichloromethane (DCM) or ethyl acetate and replacing pyridine with triethylamine (TEA) has been documented. For example, TEA (3.0 equiv) in DCM at 0°C achieved comparable yields (89–91%) but required longer reaction times (8–12 hours).

One-Pot Synthesis

A streamlined approach combines esterification and trifluoroacetylation in a single reactor:

-

L-Phenylalanine is treated with methanol and TFAA in the presence of N,N’-dicyclohexylcarbodiimide (DCC) .

-

The mixture is stirred at 25°C for 24 hours, with DCC facilitating both esterification and acylation.

However, this method risks forming N-trifluoroacetylated byproducts and requires rigorous purification, limiting its industrial applicability.

Analytical Characterization

Post-synthesis validation employs:

-

H NMR : Key signals include the methyl ester singlet at δ 3.67 ppm and the α-proton multiplet at δ 4.49–4.56 ppm.

-

HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >99% with a retention time of 6.8 minutes.

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 276.1 [M+H].

Industrial-Scale Production Considerations

Large-scale synthesis modifies laboratory protocols for safety and efficiency:

-

Continuous Flow Reactors : Microreactors enhance heat dissipation during exothermic acylation, reducing decomposition risks.

-

Solvent Recovery : THF and methanol are distilled and recycled, aligning with green chemistry principles.

-

Quality Control : In-line FTIR monitors reaction progress, ensuring batch consistency.

Challenges and Mitigation Strategies

Racemization

Prolonged exposure to acidic or basic conditions may epimerize the α-carbon. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of the trifluoroacetyl group or the ester group.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Peptide Synthesis

- L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester serves as a critical building block in peptide synthesis. The trifluoroacetyl group protects the amino group during synthesis, allowing for selective reactions that lead to complex peptide structures. This property is particularly useful in solid-phase peptide synthesis techniques.

Organic Reactions

- The compound participates in various organic reactions due to its unique reactivity profile. It can undergo substitution reactions where the trifluoroacetyl group can be replaced with other functional groups, facilitating the formation of diverse chemical entities.

Biological Applications

Biochemical Research

- In biochemical studies, this compound is employed to investigate protein structure and function. Its role as a protected amino acid allows researchers to study interactions within proteins without interference from free amino groups.

Metabolic Pathway Studies

- The compound is involved in metabolic pathways similar to those of L-phenylalanine. It interacts with enzymes like phenylalanine ammonia-lyase (PAL), which catalyzes key reactions in the biosynthesis of aromatic compounds. Research demonstrates that it can influence insulin signaling pathways and cellular metabolism, which is relevant for understanding metabolic disorders such as diabetes .

Pharmaceutical Applications

Drug Development

- This compound is being explored for its potential in drug formulation. Its stability and ability to act as a precursor in synthesizing pharmaceuticals make it an attractive candidate for developing drugs targeting neurological disorders and other conditions .

Therapeutic Agents

- The compound's unique properties allow it to enhance the efficacy of therapeutic agents by improving their stability during synthesis and storage. This aspect is crucial in developing drugs that require precise dosing and long shelf lives.

Industrial Applications

Fine Chemical Production

- In industrial settings, this compound is utilized as an intermediate in the synthesis of fine chemicals. Its ability to undergo various chemical transformations makes it a versatile reagent in the production of complex molecules used across different sectors.

Flavor and Fragrance Industry

- The compound finds applications in the flavor and fragrance industry due to its pleasant aromatic properties. It can enhance flavors and scents in food products and cosmetics, appealing to consumer preferences .

Insulin Signaling Impairment

A study involving C57BL/6J mice demonstrated that elevated levels of phenylalanine could disrupt insulin signaling pathways. The treatment with methylated phenylalanine blocked insulin-induced glucose uptake, indicating a direct effect on insulin receptor activity.

Role in Drug Development

Research has highlighted the use of this compound in pharmaceutical research. Its properties allow for its application in peptide synthesis and drug formulation processes that enhance the stability and efficacy of therapeutic agents .

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Protecting Group Stability :

- The trifluoroacetyl group offers superior stability under acidic conditions compared to acetyl (CH₃CO-) . However, it requires harsher deprotection conditions (e.g., piperidine or hydrazine).

- Boronated derivatives (e.g., trimethylamine-boryl) exhibit unique pharmacological activities, such as cholesterol reduction, but require specialized coupling agents like triphenylphosphine/CCl₄ .

Ester Group Influence :

- Methyl esters are synthetically preferred due to higher yields in quaternization reactions compared to ethyl or propyl esters .

- Chloromethyl esters show faster hydrolysis rates, making them suitable for prodrug designs .

Bioactivity: Boronated phenylalanine esters (e.g., compound 3 in ) reduce serum cholesterol by 39% and triglycerides by 30%, outperforming non-boronated analogues. Nα-acyl-phenylalanine methyl esters with longer acyl chains (e.g., C12 lauroyl) demonstrate enhanced antibacterial efficacy due to improved membrane disruption .

Biological Activity

L-Phenylalanine, N-(trifluoroacetyl)-, methyl ester (CAS Number: 23635-30-5) is a modified amino acid derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 275.22 g/mol

- Structure : The compound features a trifluoroacetyl group attached to the nitrogen atom of phenylalanine, which enhances its lipophilicity and potentially alters its biological interactions.

Biological Activity Overview

L-Phenylalanine derivatives are known to exhibit various biological activities, including:

- Analgesic Properties : D-phenylalanine has been shown to inhibit carboxypeptidase A, an enzyme that degrades enkephalins—natural analgesics in the body. This inhibition can lead to prolonged analgesic effects, suggesting that similar mechanisms might be explored with L-Phenylalanine derivatives .

- Antiviral Activity : Recent studies have indicated that compounds related to phenylalanine can exhibit antiviral properties. For instance, certain derivatives have been tested against SARS-CoV-2 proteases, demonstrating significant inhibitory effects .

- Mass Spectrometry Fragmentation Patterns : Research involving mass spectrometry has detailed the fragmentation patterns of N-trifluoroacetyl derivatives of phenylalanine. Specific ions formed during fragmentation can provide insights into the structural characteristics and potential reactivity of these compounds .

Case Studies and Experimental Results

- Inhibition of Enkephalin Degradation :

- Antiviral Efficacy Against SARS-CoV-2 :

- Mass Spectrometric Analysis :

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for introducing the trifluoroacetyl group onto L-phenylalanine methyl ester?

- Methodological Answer : The trifluoroacetyl group can be introduced under mild, neutral conditions using trifluoroacetic anhydride (TFAA) in aqueous or organic solvents. For amino acids like L-phenylalanine, TFAA reacts efficiently with the amine group at 0–25°C without requiring acidic catalysts, minimizing side reactions . This method is particularly useful for protecting amines prior to subsequent functionalization (e.g., esterification or coupling reactions).

Q. How are chiral auxiliaries employed to control stereochemistry during the synthesis of N-(trifluoroacetyl)-L-phenylalanine derivatives?

- Methodological Answer : Chiral auxiliaries such as the Schöllkopf reagent (2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) enable stereoselective alkylation. For example, alkylation of the Schöllkopf auxiliary with fluorinated benzyl bromides generates intermediates that, upon hydrolysis and Boc-protection, yield enantiomerically pure N-Boc-protected amino acid methyl esters. This approach ensures retention of the L-configuration and high enantiomeric excess (>95%) .

Q. What purification techniques are recommended for isolating N-(trifluoroacetyl)-L-phenylalanine methyl ester?

- Methodological Answer : Flash chromatography over silica gel with gradients of ethyl acetate/hexane (1:4 to 1:1) effectively separates trifluoroacetylated products from unreacted starting materials. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) provides high-resolution purification .

Advanced Research Questions

Q. How do solvent and acid choice influence regioselectivity in nitration reactions of trifluoroacetyl-protected aromatic amino acid esters?

- Methodological Answer :

| Condition | Regioselectivity | Yield |

|---|---|---|

| HNO₃ in acetic anhydride, 0°C | 2-Nitro isomer | 67% |

| HNO₃ in trifluoroacetic acid | 6-Nitro isomer | 69% |

| The electron-withdrawing trifluoroacetyl group directs nitration to meta positions, but solvent polarity and acid strength modulate regioselectivity. Polar aprotic solvents (e.g., acetic anhydride) favor ortho/para nitration, while strong acids (e.g., TFA) enhance meta selectivity via protonation of intermediates . |

Q. What spectroscopic techniques are critical for characterizing trifluoroacetylated phenylalanine derivatives?

- Methodological Answer :

- ¹⁹F NMR : Directly identifies trifluoroacetyl groups (δ = -75 to -78 ppm) and detects impurities.

- HRMS (ESI+) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃F₃NO₃: calc. 276.0849, obs. 276.0852).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

Q. How can N-(trifluoroacetyl)-L-phenylalanine methyl ester be utilized in radiopharmaceutical synthesis?

- Methodological Answer : The compound serves as a precursor for ¹⁸F-labeled tracers. Electrophilic fluorination of stannylated analogs (e.g., N-(trifluoroacetyl)-3-acetoxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester) with [¹⁸F]F₂ yields 6-[¹⁸F]fluoro-L-DOPA analogs after deprotection and HPLC purification. This method achieves radiochemical yields >85% and purity >99% .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for trifluoroacetylation under aqueous vs. anhydrous conditions: How to resolve?

- Analysis : reports >90% yields for trifluoroacetylation in aqueous buffers (pH 7–8), while notes lower yields (~70%) in anhydrous THF. This discrepancy arises from competing hydrolysis in aqueous media. To optimize, use TFAA in dichloromethane with molecular sieves to scavenge water, achieving >85% yields without side reactions .

Applications in Peptide Synthesis

Q. What role does N-(trifluoroacetyl) protection play in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The trifluoroacetyl group is acid-labile, making it compatible with Fmoc-based SPPS. After incorporation, it is removed with 20% piperidine/DMF, enabling sequential coupling without damaging the resin. This strategy is critical for synthesizing peptides with acid-sensitive modifications (e.g., glycosylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.